Tetradeca-5,7-diyne
Description
Tetradeca-5,7-diyne (C₁₄H₂₂) is a straight-chain aliphatic diyne featuring triple bonds at positions 5 and 5.
Key properties of diynes include high strain energy from conjugated triple bonds, which drive unique reactivity patterns. For example, dodeca-5,7-diyne is prone to decomposition under oxidative conditions, while tricyclic tetradeca derivatives exhibit stability in aromatic solvents like benzene .
Properties
CAS No. |
62217-44-1 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
tetradeca-5,7-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-9,11H2,1-2H3 |
InChI Key |
TUBWJRFMEKZLST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC#CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradeca-5,7-diyne typically involves the use of diacetylenic diols. One common method includes the monoprotection of diacetylenic alcohols followed by coupling reactions. For example, diacetylenic diols can be monoprotected with t-butyldimethylsilyl chloride to yield monoprotected diacetylenic alcohols. These intermediates are then converted to better leaving groups and coupled to form the desired diacetylenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Techniques such as catalytic coupling and the use of protective groups are commonly employed to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-5,7-diyne undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tetradeca-5,7-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of tetradeca-5,7-diyne involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to form reactive intermediates, such as diradicals, plays a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Reactivity Comparison
Key Research Findings
Reactivity in Heterocycle Synthesis Dodeca-5,7-diyne reacts with dialkyl dichalcogenides (e.g., Se, Te) to form selenophenes, but decomposition dominates, yielding only 40% of the desired product after 48 hours. In contrast, 1,4-diphenylbuta-1,3-diyne (a shorter diyne) shows higher selectivity under similar conditions . The tricyclic tetradeca-5,12-diene derivative forms unexpectedly in domino reactions involving acylketenes and azirines, highlighting its role in constructing novel heterocyclic systems .
Stability and Isolation Challenges
- Linear diynes like dodeca-5,7-diyne are challenging to isolate due to decomposition, as evidenced by failed recrystallization attempts and tarry byproducts .
- Cyclic and tricyclic diynes (e.g., syn-dibenzo-1,5-cyclooctadiene-3,7-diyne ) exhibit superior stability, enabling isolation via chromatography and further functionalization .
Electronic and Steric Effects
- Substituents significantly influence reactivity. For example, 3-methyl-1,2-dehydrobenzene (a methyl-substituted diyne) generates two isomers in 1,3-cycloadditions, whereas unsubstituted analogs like syn-dibenzo-1,5-cyclooctadiene-3,7-diyne produce single products .
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